2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of methoxyphenyl and sulfonyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone core. Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- 4,4′-bis(4,4′-dimethoxydiphenylaminyl)-4′′-methoxytriphenylamine
- N,N,N′,N′-tetrakis(4-methoxyphenyl)-1,1′-biphenyl-4,4′-diamine
Uniqueness
2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of a pyridazinone core with methoxyphenyl and sulfonyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-5-3-14(4-6-15)21-18(24)13-23-20(25)12-11-19(22-23)30(26,27)17-9-7-16(29-2)8-10-17/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYEFSYGZURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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